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Compound of Interest

Compound Name:
2,4-Dichloro-6-ethoxy-1,3,5-

triazine

Cat. No.: B097592 Get Quote

A Spectroscopic Showdown: Methoxy- vs.
Ethoxy-Triazine Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced

differences between structurally similar compounds is paramount. This guide provides a

detailed spectroscopic comparison of methoxy- and ethoxy-substituted triazine derivatives,

offering insights into how the seemingly minor change from a methyl to an ethyl group can

influence their spectral characteristics. This information is crucial for the identification,

characterization, and development of novel triazine-based therapeutics.

This comparison focuses on two representative compounds: 2-chloro-4,6-dimethoxy-1,3,5-

triazine and a closely related ethoxy analog. While a direct side-by-side analysis of 2-chloro-

4,6-diethoxy-1,3,5-triazine is hampered by the limited availability of its complete spectral data in

publicly accessible databases, we will utilize data from structurally similar ethoxy-triazine

derivatives to draw meaningful comparisons.

Executive Summary of Spectroscopic Data
The following table summarizes the key spectroscopic data for the methoxy- and a

representative ethoxy-triazine derivative. These values provide a quantitative basis for

distinguishing between the two classes of compounds.
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Spectroscopic
Technique

Methoxy Derivative
(2-chloro-4,6-
dimethoxy-1,3,5-
triazine)

Ethoxy Derivative
(Representative:
2,4-diethoxy-s-
triazine derivative)

Key Differences

¹H NMR
~3.98 ppm (s, 6H, 2 x

OCH₃)

~1.4 ppm (t, 6H, 2 x

CH₃), ~4.5 ppm (q,

4H, 2 x OCH₂)

Presence of triplet-

quartet pattern for the

ethoxy group.

Downfield shift of

protons closer to the

triazine ring.

¹³C NMR

~54.6 ppm (OCH₃),

~170.2, ~167.8 ppm

(C-triazine)[1]

~14 ppm (CH₃), ~64

ppm (OCH₂), ~171

ppm (C-triazine)

Additional signal for

the ethyl CH₃ group.

Downfield shift of the

OCH₂ carbon

compared to the

OCH₃ carbon.

FT-IR (cm⁻¹)

~2950 (C-H stretch),

~1562 (C=N stretch,

triazine ring), ~1300

(C-O stretch), ~818

(C-N stretch)[2]

Similar C=N and C-N

stretching

frequencies.

Additional C-H

bending frequencies

for the ethyl group.

Subtle shifts in C-H

and C-O stretching

and bending

vibrations.

Mass Spec. (m/z) M⁺ at ~175

M⁺ will be higher by

28 amu (C₂H₄)

compared to the

dimethoxy analog.

A clear mass

difference

corresponding to the

replacement of two

methyl groups with

two ethyl groups.

UV-Vis (λmax)

Typically in the range

of 220-260 nm in

various solvents.

Expected to be in a

similar range with

minor shifts due to the

change in the alkyl

group.

Minimal predictable

shift; highly dependent

on the solvent and

overall molecular

structure.
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In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra provide the most straightforward distinction between the

methoxy and ethoxy derivatives. The methoxy groups of 2-chloro-4,6-dimethoxy-1,3,5-triazine

exhibit a sharp singlet around 3.98 ppm, integrating to six protons[1]. In contrast, an ethoxy-

substituted triazine will display a characteristic triplet-quartet pattern. The methyl protons (CH₃)

will appear as a triplet at approximately 1.4 ppm, while the methylene protons (OCH₂) will be a

quartet further downfield, around 4.5 ppm. This downfield shift is due to the deshielding effect

of the adjacent oxygen atom.

¹³C NMR: The carbon NMR spectra also show clear differences. 2-chloro-4,6-dimethoxy-1,3,5-

triazine shows a signal for the methoxy carbons at approximately 54.6 ppm and the triazine

ring carbons around 170.2 and 167.8 ppm[1]. For an ethoxy derivative, two signals for the ethyl

group will be present: one for the terminal methyl carbon (CH₃) at around 14 ppm and another

for the methylene carbon (OCH₂) at about 64 ppm. The carbons of the triazine ring will appear

in a similar region to the methoxy derivative.

Vibrational Spectroscopy (FT-IR)
The Fourier-transform infrared (FT-IR) spectra of both derivatives are dominated by the

characteristic vibrations of the triazine ring. Strong absorption bands corresponding to the C=N

stretching of the triazine ring are typically observed in the 1550-1600 cm⁻¹ region. The C-O

stretching vibrations of the alkoxy groups appear in the 1200-1300 cm⁻¹ range. The primary

difference will be in the C-H stretching and bending regions. The ethoxy derivative will exhibit

additional C-H bending vibrations from the methylene group, which can subtly alter the overall

spectral fingerprint compared to the methoxy derivative[2].

Mass Spectrometry (MS)
Mass spectrometry provides a definitive method to distinguish between the two derivatives

based on their molecular weight. The molecular ion peak (M⁺) for 2-chloro-4,6-dimethoxy-

1,3,5-triazine is observed at m/z 175[3]. The corresponding diethoxy analog would have a

molecular weight that is 28 atomic mass units higher (due to the replacement of two CH₂

groups for two H atoms), resulting in a molecular ion peak at m/z 203. The fragmentation
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patterns are also expected to differ, with the ethoxy derivative showing characteristic losses of

ethylene (28 amu) or an ethoxy radical (45 amu).

Electronic Spectroscopy (UV-Vis)
Both methoxy- and ethoxy-triazine derivatives exhibit UV absorption maxima in the range of

220-260 nm, attributable to π→π* transitions within the triazine ring. The difference in the alkyl

substituent on the oxygen atom is expected to have a minimal effect on the position of the

absorption maximum. Solvent polarity can influence the λmax, but significant, predictable shifts

between the methoxy and ethoxy derivatives are not typically observed.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of triazine

derivatives.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the triazine derivative in approximately 0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical

parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32

scans.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program.

Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds,

and 1024-4096 scans.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

FT-IR Spectroscopy
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Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the

sample with dry KBr powder and pressing it into a thin disk. Alternatively, for both solid and

liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount

of the sample directly on the ATR crystal.

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. Typically, 16-32 scans are

co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as

necessary for the specific ionization technique.

Instrument: Agilent 6460 Triple Quadrupole LC/MS system (or equivalent) with an

electrospray ionization (ESI) source.

Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through

an LC system. Acquire the mass spectrum in the positive ion mode over a suitable m/z

range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the triazine derivative in a UV-transparent

solvent (e.g., ethanol, cyclohexane) in a quartz cuvette. The concentration should be

adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

Instrument: Shimadzu UV-2600 UV-Vis spectrophotometer (or equivalent).

Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm.
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Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the

corresponding molar absorptivity (ε).

Biological Relevance: Triazines and the
EGFR/PI3K/AKT/mTOR Signaling Pathway
Certain s-triazine derivatives have been identified as potent inhibitors of the Epidermal Growth

Factor Receptor (EGFR) and its downstream signaling cascade, the PI3K/AKT/mTOR pathway.

This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its

dysregulation is a hallmark of many cancers. The ability of triazine derivatives to modulate this

pathway underscores their potential as anticancer agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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